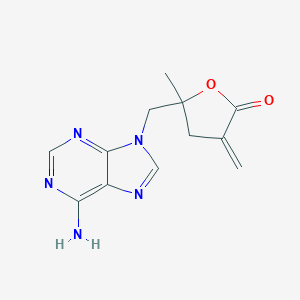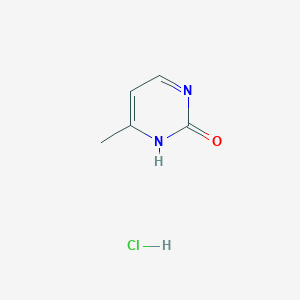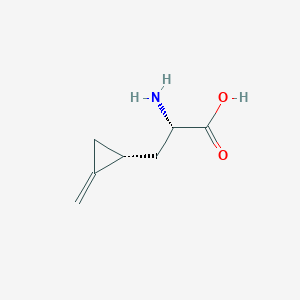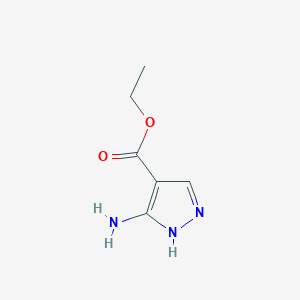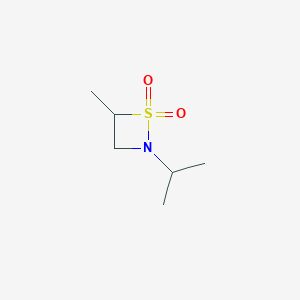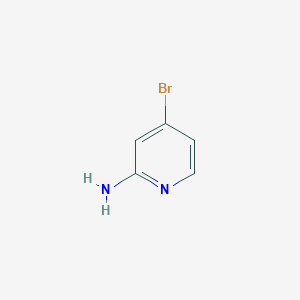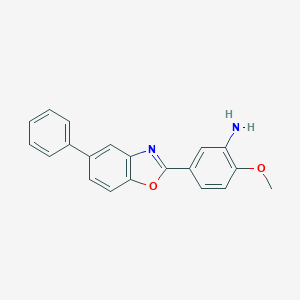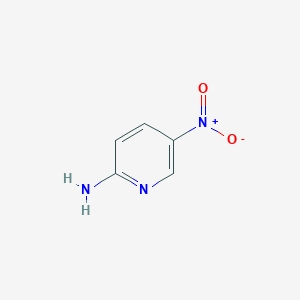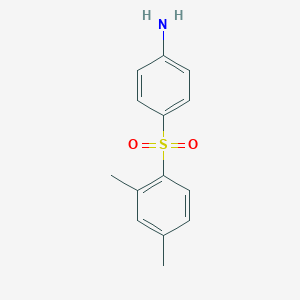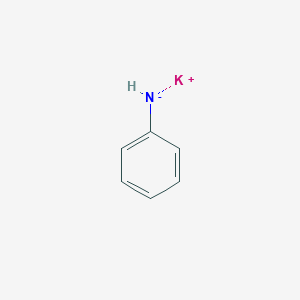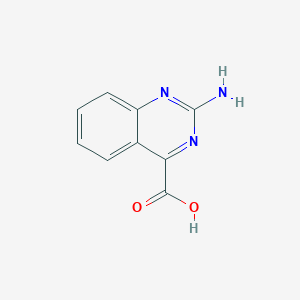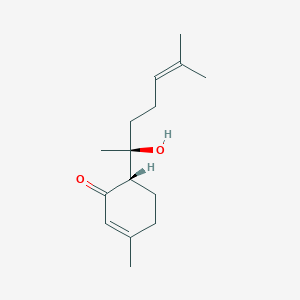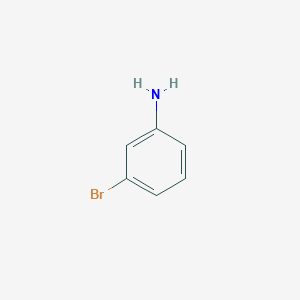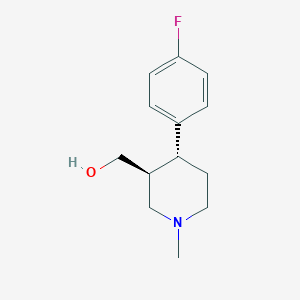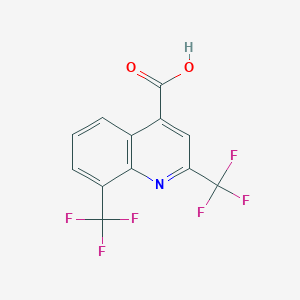
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid, often involves scalable synthetic approaches that allow for the introduction of fluorinated groups at specific positions on the quinoline ring. For instance, Aribi et al. (2018) described a method to synthesize 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, which could be transformed into quinoline-3-carboxylic acids and further functionalized. This method highlights the versatility and potential for developing compounds with varying substituents, including the trifluoromethyl group (Aribi et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those with bis(trifluoromethyl) groups, is crucial for understanding their chemical behavior and potential applications. Studies like the one by Dobrzyńska and Jerzykiewicz (2004) on quinoline-2-carboxylic acid and its tautomeric forms provide insights into the structural aspects of similar compounds, highlighting the importance of tautomerism and hydrogen bonding in determining the crystal structure and stability of these molecules (Dobrzyńska & Jerzykiewicz, 2004).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, offering pathways for functionalization and the development of new compounds. The catalytic dehydrative condensation between carboxylic acids and amines, as facilitated by compounds like 2,4-bis(trifluoromethyl)phenylboronic acid, exemplifies the reactivity of such structures and their utility in organic synthesis (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the work by de Souza et al. (2015) on the crystal structures of isomeric quinolines with bis(trifluoromethyl) groups reveals the role of molecular arrangement and intermolecular interactions in determining the physical properties of these compounds (de Souza et al., 2015).
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Parasitology Research .
Summary of the Application
The compound “2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid” has been studied for its potential use in treating trichomoniasis, a sexually transmitted infection caused by the flagellated anaerobic protozoon Trichomonas vaginalis . The increase in treatment failures for this disease has led to a need for finding alternative molecules for treatment .
Methods of Application or Experimental Procedures
In the study, in vitro and in silico analyses of two 2,8-bis(trifluoromethyl) quinolines (QDA-1 and QDA-2) against Trichomonas vaginalis were conducted . For in vitro trichomonacidal activity, up to seven different concentrations of these drugs were tested . Molecular docking, biochemical, and cytotoxicity analyses were performed to evaluate the selectivity profile .
Results or Outcomes
QDA-1 displayed a significant effect, completely reducing trophozoites viability at 160 µM, with an IC 50 of 113.8 µM, while QDA-2 at the highest concentration reduced viability by 76.9% . QDA-1 completely inhibited T. vaginalis growth and increased reactive oxygen species production and lipid peroxidation after 24 h of treatment . In addition, molecular docking studies showed that QDA-1 has a favorable binding mode in the active site of the T. vaginalis enzymes purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . Moreover, QDA-1 presented a level of cytotoxicity by reducing 36.7% of Vero cells’ viability at 200 µM with a CC 50 of 247.4 µM and a modest selectivity index .
Antimalarial Agents
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
The compound “2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid” has been studied for its potential use in treating malaria . Quinoline derivatives have attracted the attention of researchers because of their broad range of activities, and many synthetic or natural products that contain a quinoline core were found to be bioactive .
Methods of Application or Experimental Procedures
The compound “2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid” was prepared in quite good yield (87%) by a direct Suzuki–Miyaura cross-coupling reaction of 4-bromo-2,8-bis(trifluoromethyl)-quinoline with vinylboronic acid MIDA ester, performed in the presence of Pd(PPh3)2NBS as a catalyst and a 3 M aqueous solution of a sodium carbonate solution .
Results or Outcomes
The X-ray crystal structure of “2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid”, a key intermediate in the synthesis of potent antimalarial agents, has been established . It crystallizes in the monoclinic space group P21/c with cell parameters a = 16.678(2)Å, b = 17.492(7)Å, c = 8.286(4)Å, β = 97.50(2), V = 2396.5(16)Å3 and Z = 4 . The crystal structure was refined to final values of R1 = 0.1043 and wR2 = 0.2207 . An X-ray crystal structure analysis revealed that each molecule features intermolecular C–H···F hydrogen bonds and halogen halogen-type I interactions .
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound “2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid” can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . This type of reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis to form carbon-carbon bonds .
Methods of Application or Experimental Procedures
The compound “2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid” can be prepared by a direct Suzuki–Miyaura cross-coupling reaction of 4-bromo-2,8-bis(trifluoromethyl)-quinoline with vinylboronic acid MIDA ester, performed in the presence of Pd(PPh3)2NBS as a catalyst and a 3 M aqueous solution of a sodium carbonate solution .
Results or Outcomes
The Suzuki–Miyaura cross-coupling reaction using “2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid” as a reactant can yield various organic compounds . This reaction is particularly useful in the synthesis of complex organic molecules, such as pharmaceuticals and polymers .
Safety And Hazards
Propiedades
IUPAC Name |
2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTJIQBSZLFWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189403 | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid | |
CAS RN |
35853-50-0 | |
| Record name | Mefloquine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYMEFLOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462L37KS1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

